

Spectroscopic Characterization of Vanadium Tetrachloride (): A Comparative Technical Guide

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Compound of Interest

Compound Name: Vanadium(4+);tetrachloride

CAS No.: 7632-51-1

Cat. No.: B1582885

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Executive Summary

Vanadium tetrachloride (

) is a critical

transition metal halide serving as a precursor for Ziegler-Natta catalysts and a reagent in organic chlorination. However, its high susceptibility to hydrolysis and thermal disproportionation makes characterization challenging. This guide provides a rigorous spectroscopic framework (UV-Vis, IR) to distinguish

from its primary contaminant, Vanadium oxytrichloride (

), and its isostructural analog, Titanium tetrachloride (

).

Key Takeaway: The presence of a strong infrared absorption band at 1035 cm^{-1} is the definitive marker of

contamination. Pure

is characterized by a lack of features in the 1000–1200 cm^{-1} region and distinct Ligand-to-Metal Charge Transfer (LMCT) bands in the visible spectrum.

The Analyte in Context: Electronic & Vibrational Logic

To accurately interpret the spectra, one must understand the electronic ground states of the comparison group.

- Vanadium Tetrachloride (VCl_4): A paramagnetic (d^1) tetrahedral molecule. It exhibits Jahn-Teller distortion, leading to unique near-infrared (NIR) transitions often missed in standard UV-Vis scans.
- Vanadium Oxytrichloride (VOCl_3): The primary hydrolysis product. It is diamagnetic (d^0) and possesses a distinct Vanadyl (VO^{2+}) double bond.
- Titanium Tetrachloride (TiCl_4): A diamagnetic (d^0) analog often used as a solvent or co-catalyst. It lacks LMCT transitions, making it colorless.

Comparative Performance Matrix

Property	Vanadium Tetrachloride ()	Vanadium Oxytrichloride ()	Titanium Tetrachloride ()
Electronic State	(Paramagnetic)	(Diamagnetic)	(Diamagnetic)
Appearance	Deep Red-Brown Liquid	Yellow/Orange Liquid	Colorless Liquid
IR Signature (Key)	485 cm ⁻¹ (stretch)	1035 cm ⁻¹ (stretch)	490 cm ⁻¹ (stretch)
UV-Vis Features	Intense LMCT (UV/Vis) + Weak (NIR)	LMCT (UV only)	LMCT (Deep UV only)
Stability	Disproportionates to +	Stable	Stable

Experimental Framework: Inert Atmosphere Protocol

CRITICAL SAFETY WARNING:

reacts violently with moisture to release

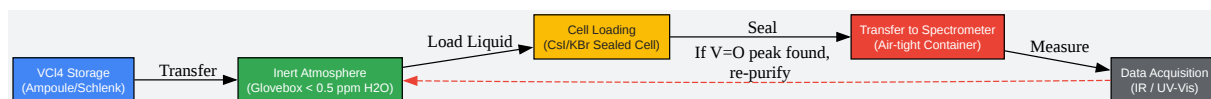
gas and form

. All spectroscopy must be performed under a strictly inert atmosphere (Argon or Nitrogen).

Protocol: Sample Preparation for IR/UV-Vis

- Equipment: Schlenk line, Nitrogen-filled glovebox, airtight liquid cells (KBr or CsI windows for IR).

- Pathlength: Short pathlengths (<0.1 mm) are required for UV-Vis due to the high extinction coefficient of the LMCT bands.



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Figure 1: Inert atmosphere workflow for handling hygroscopic transition metal halides.

Vibrational Spectroscopy (Infrared)

The infrared spectrum is the primary tool for purity verification. The tetrahedral

symmetry of

simplifies the spectrum significantly compared to the

symmetry of

.

The Purity Check: The 1035 cm⁻¹ Region

The most common error in

characterization is ignoring the "fingerprint" of hydrolysis.

- Spectrum: Dominated by the

asymmetric

stretching mode at 485 cm⁻¹. The region between 800–1200 cm⁻¹ should be essentially silent (flat baseline).

- Contamination: The

bond is shorter and stronger than single bonds, appearing at a much higher frequency (1035 cm⁻¹). Even trace moisture exposure (ppm levels) will generate a visible peak here.

Expert Insight: If you observe a peak near 1035 cm^{-1} , your sample is not pure

. It has hydrolyzed or was synthesized with oxygen contamination.

Electronic Spectroscopy (UV-Vis-NIR)

While IR confirms identity, UV-Vis explains the reactivity and color.

Mechanism of Absorption[1]

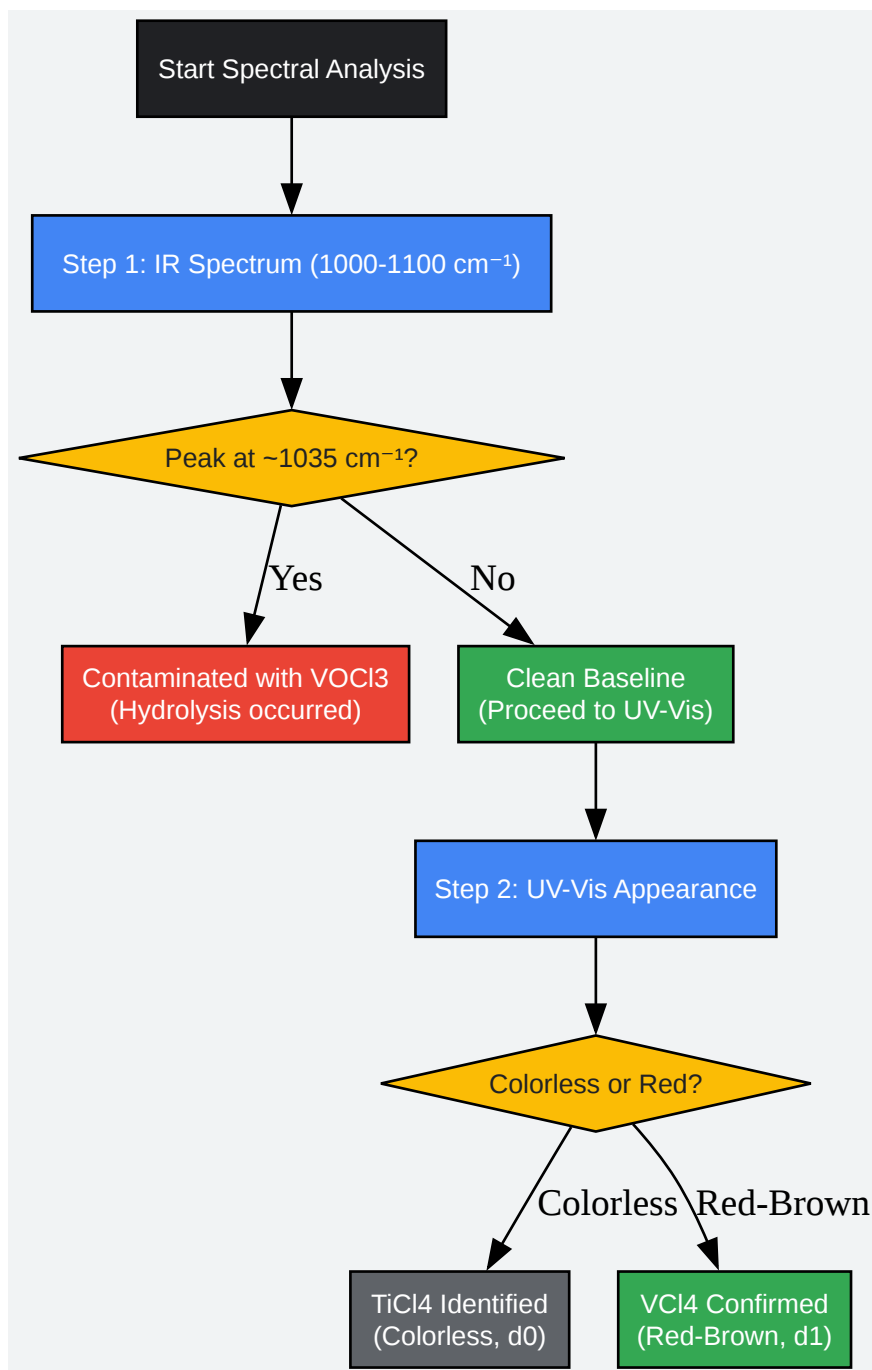
- Ligand-to-Metal Charge Transfer (LMCT):
 - The deep red-brown color of VOCl_3 arises from intense charge transfer transitions from the Chloride (Cl^-) orbitals to the Vanadium (V^{5+}) orbitals.
 - These occur in the UV and bleed into the visible region ($200\text{--}400\text{ nm}$), resulting in high molar absorptivity ($\epsilon > 10^4\text{ L mol}^{-1}\text{ cm}^{-1}$).
- d-d Transitions (The Signature):
 - Unlike VOCl_3 , VO^{2+} has a single d -electron.
 - Crystal Field Theory predicts a transition from t_{2g} to e_g .

orbitals. However, due to the Jahn-Teller effect, the excited state splits.

- Observation: A broad, weak absorption band is typically found in the Near-Infrared (NIR) around 9000 cm^{-1} (1110 nm).
- Note: Many standard UV-Vis spectrophotometers cut off at 900-1000 nm. To fully characterize

, you need a UV-Vis-NIR instrument to see this

band.



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Figure 2: Decision tree for spectroscopic identification of Vanadium chlorides.

References

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Sources

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